![molecular formula C19H23N3O2S2 B4658295 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea](/img/structure/B4658295.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea
説明
N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-isopropylthiourea, commonly known as DIDS, is a sulfonamide compound that has been extensively studied for its various biomedical applications. The compound was first synthesized in the 1960s, and since then, it has been used in many research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of DIDS as a chloride channel blocker involves the binding of the compound to the channel pore, thereby preventing the passage of chloride ions. The binding of DIDS to the channel pore is reversible, and the compound can be displaced by other anions, such as bicarbonate and sulfate.
Biochemical and Physiological Effects:
The inhibition of chloride transport by DIDS has various biochemical and physiological effects. In red blood cells, DIDS has been shown to increase cell volume and hemoglobin-oxygen affinity. In renal tubules, DIDS has been shown to inhibit the reabsorption of chloride ions, leading to an increase in urine volume. In pancreatic beta-cells, DIDS has been shown to inhibit insulin secretion, suggesting a role for chloride channels in the regulation of insulin secretion.
実験室実験の利点と制限
DIDS has several advantages as a research tool. It is a potent and selective chloride channel blocker, and its effects are reversible. Moreover, DIDS has been extensively studied, and its mechanism of action is well understood. However, DIDS has some limitations as a research tool. The compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DIDS can interact with other proteins and enzymes, leading to off-target effects.
将来の方向性
There are several future directions for the research on DIDS. One area of research is to investigate the role of chloride channels in various physiological processes further. Another area of research is to develop more potent and selective chloride channel blockers based on the structure of DIDS. Additionally, DIDS has been shown to have anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications. Therefore, future research could focus on investigating the therapeutic potential of DIDS and its derivatives.
科学的研究の応用
DIDS has been extensively used in scientific research for its various biomedical applications. One of the most significant applications of DIDS is its use as a chloride channel blocker. The compound has been shown to inhibit chloride transport in various tissues, including red blood cells, renal tubules, and pancreatic beta-cells. This property of DIDS has been used to investigate the role of chloride channels in various physiological processes, including insulin secretion, cell volume regulation, and acid-base balance.
特性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-14(2)20-19(25)21-17-7-9-18(10-8-17)26(23,24)22-12-11-15-5-3-4-6-16(15)13-22/h3-10,14H,11-13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOQXNXYBVOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4658219.png)
![2-(3-bromo-4-methoxyphenyl)-N-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4658220.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4658222.png)
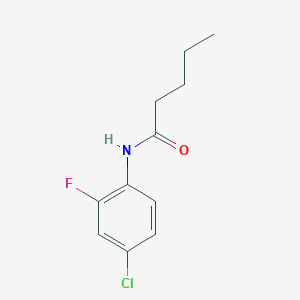
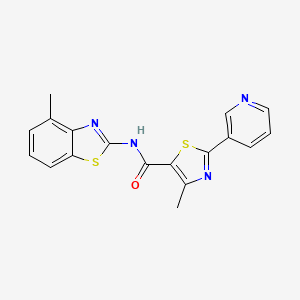
![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)
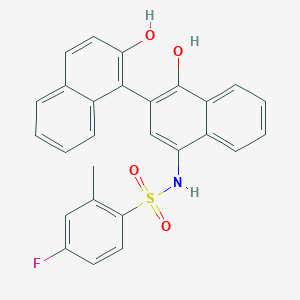

![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B4658290.png)
![6-fluoro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4658301.png)
![N-(2-chlorophenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4658305.png)
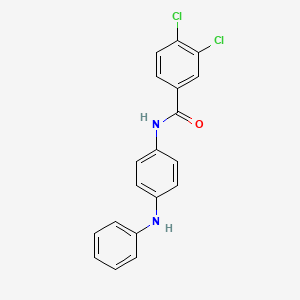
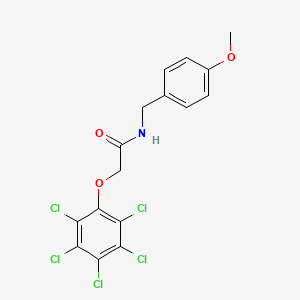
![N-(4-acetylphenyl)-2-[4-(1-adamantyl)-1-piperazinyl]acetamide](/img/structure/B4658325.png)